2-p-Tolyl-benzo[d][1,3]oxazin-4-one
Overview
Description
2-p-Tolyl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a p-tolyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-p-Tolyl-benzo[d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This reaction can also be performed under microwave conditions to improve yield and reaction time . Another method involves the Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides, which provides good yields and broad substrate scope under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, given their efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-p-Tolyl-benzo[d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazine ring.
Reduction: Dihydro analogs of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-p-Tolyl-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, particularly in breast cancer cell lines.
Materials Science: The oxazine ring structure imparts unique properties, making it useful in the development of heat-resistant and electronic materials.
Biology: It has been studied for its potential as a DNA-binding agent and progesterone receptor agonist.
Mechanism of Action
The mechanism of action of 2-p-Tolyl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-p-Tolyl-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties.
Quinazolinones: These compounds have a similar heterocyclic structure and are also studied for their medicinal properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(17)18-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPLZGYHNMXILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303476 | |
Record name | 2-p-Tolyl-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18600-54-9 | |
Record name | NSC158478 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-p-Tolyl-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(P-TOLYL)-3,1-BENZOXAZIN-4(4H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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